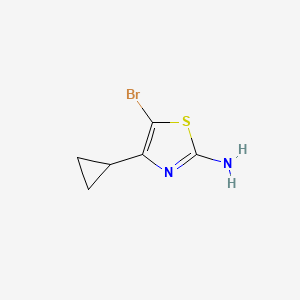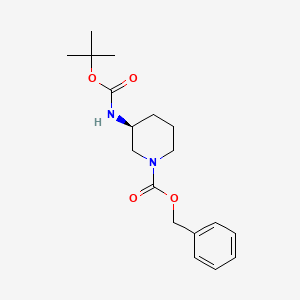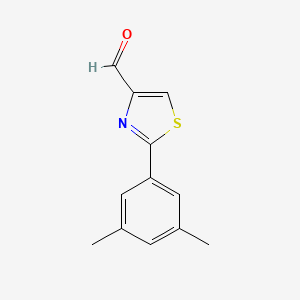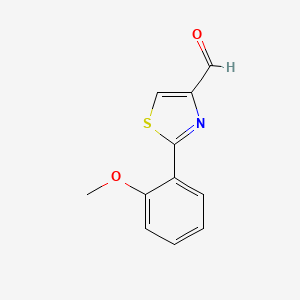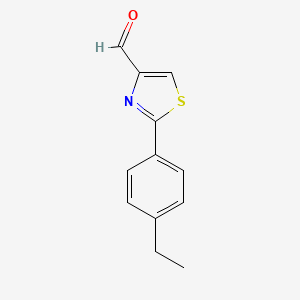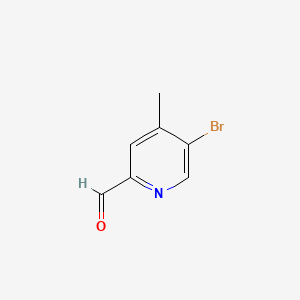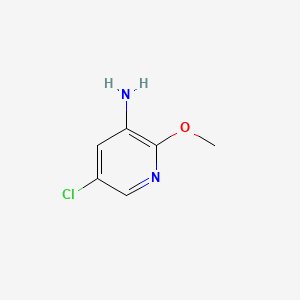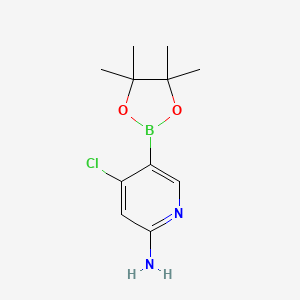
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, also known as 4-Chloro-5-TMDPA, is an organic compound with a wide range of applications in scientific research. It is a commonly used reagent in organic synthesis, and has also been studied for its biochemical and physiological effects.
科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed synthesis methods for compounds containing the dioxaborolane moiety, like 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, and performed detailed structural analyses using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide valuable insights into the physicochemical properties of these compounds, including molecular structures, electrostatic potentials, and frontier molecular orbitals (Huang et al., 2021).
Catalytic and Synthetic Applications
The compound's derivatives have been utilized in catalytic enantioselective processes, such as the borane reduction of benzyl oximes. This highlights their potential in synthesizing chiral amines, which are crucial intermediates for pharmaceuticals and agrochemicals (Huang, Ortiz-Marciales, & Hughes, 2010).
Material Science and Polymer Chemistry
In material science and polymer chemistry, these compounds are building blocks for creating novel polymers with specific luminescent properties or for modifying the properties of existing polymers. For example, their incorporation into copolymers has been explored to understand the impact on absorption peaks and photoluminescence, demonstrating their utility in developing new materials for electronic and optical applications (Cheon et al., 2005).
Sensing and Detection Technologies
These compounds have also been applied in designing sensors for detecting hydrogen peroxide vapor, a significant advancement in explosive detection technologies. The introduction of functional groups to boron esters enhances their oxidative sensitivity, making them capable of detecting hydrogen peroxide vapors with high sensitivity and specificity (Fu et al., 2016).
Advanced Synthesis Techniques
Additionally, the compound's derivatives have been involved in developing new synthetic methodologies, such as the Suzuki coupling for synthesizing arenes. This showcases their versatility in facilitating the synthesis of complex organic molecules, which could have wide-ranging applications in medicinal chemistry and drug development (Takagi & Yamakawa, 2013).
特性
IUPAC Name |
4-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BClN2O2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJHTGSHJMSPRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726098 |
Source


|
| Record name | 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944401-60-9 |
Source


|
| Record name | 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944401-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20726098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

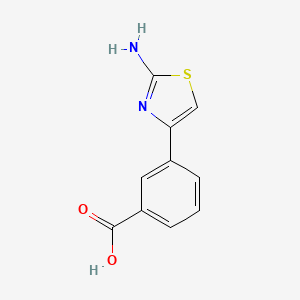
![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)

